
BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
BENZYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: Known for its unique combination of functional groups and potential biological activities.
4-Benzyl-1-piperazinyl (3-bromo-4-methoxyphenyl)methanone: Another compound with a similar structure but different functional groups and properties.
Uniqueness
This compound stands out due to its specific combination of a quinoline core with bromine and methoxy substituents, which may confer unique biological activities and chemical reactivity .
特性
分子式 |
C25H24BrNO4 |
|---|---|
分子量 |
482.4g/mol |
IUPAC名 |
benzyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24BrNO4/c1-15-22(25(29)31-14-16-7-4-3-5-8-16)23(17-11-12-21(30-2)18(26)13-17)24-19(27-15)9-6-10-20(24)28/h3-5,7-8,11-13,23,27H,6,9-10,14H2,1-2H3 |
InChIキー |
KZSCQMYUGNGALB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)OCC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401815.png)
![2-Chloroethyl 3-({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)propanoate](/img/structure/B401819.png)
![4-butyl-N-{4-[(3-methylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B401822.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B401823.png)
![4-{[(4-Methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B401825.png)
![2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B401826.png)
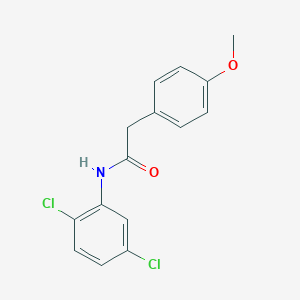
![1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B401829.png)
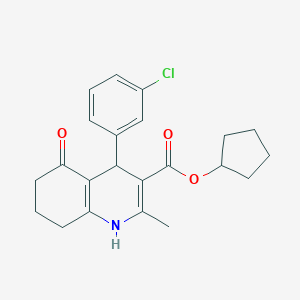
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401833.png)
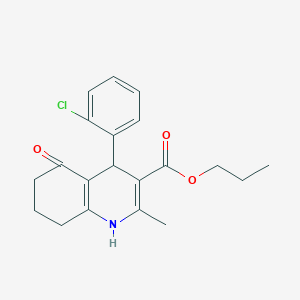
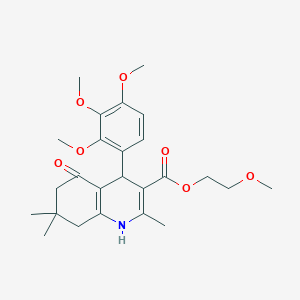
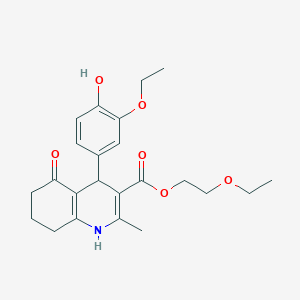
![benzyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401839.png)
